Product packaging for delta-Ava-pro(9)-substance P (7-11)(Cat. No.:CAS No. 136912-73-7)

delta-Ava-pro(9)-substance P (7-11)

Cat. No.: B160818
CAS No.: 136912-73-7
M. Wt: 753 g/mol
InChI Key: ZQAKFOMGNRXPNB-PMUGGPHNSA-N
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Description

Overview of Tachykinin Neuropeptide System and Endogenous Ligand Substance P (SP)

The tachykinin (TK) family of neuropeptides is an ancient and widely distributed group of signaling molecules found throughout the animal kingdom. rndsystems.com In mammals, this family includes several peptides such as Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). tocris.comnih.gov These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. medkoo.com

Substance P, an undecapeptide (an 11-amino acid peptide), was the first tachykinin to be discovered and is considered the prototypical member of this family. rndsystems.combio-techne.com It is expressed in the central and peripheral nervous systems, as well as in the immune and gastrointestinal systems. nih.govmedkoo.com SP exerts its effects by binding to and activating a class of G protein-coupled receptors known as tachykinin receptors (NK1, NK2, and NK3). tocris.comnih.gov While SP can interact with all three receptor subtypes, it shows the highest affinity for the neurokinin-1 (NK1) receptor. tocris.combio-techne.com The activation of these receptors triggers a cascade of intracellular signaling events, leading to a wide range of physiological responses, including pain transmission, inflammation, smooth muscle contraction, and regulation of mood and anxiety. rndsystems.comtocris.commedkoo.com

Biological Significance of Neuropeptide Fragments and Synthetic Analogs in Neurobiology

The biological activity of neuropeptides is not always limited to the full-length peptide. Enzymatic degradation of neuropeptides in the body can produce smaller fragments that may possess their own unique biological activities. researchgate.netnih.gov These fragments can sometimes have effects that are similar to, different from, or even opposite to the parent peptide. researchgate.net For instance, both N-terminal and C-terminal fragments of Substance P have been shown to be biologically active, modulating neurotransmitter release and other neuronal functions. phoenixpeptide.com The C-terminal fragments of SP are particularly important as they retain the core sequence necessary for binding to tachykinin receptors. medkoo.com

The inherent instability of natural peptides, which are quickly broken down by proteases, presents a challenge for their use in research and therapy. medchemexpress.com To overcome this, medicinal chemists develop synthetic analogs. These are structurally modified versions of the natural peptides, designed to have improved properties such as increased stability, higher potency, and greater selectivity for a specific receptor subtype. medchemexpress.comkcl.ac.uk By creating more stable and selective tools, researchers can more accurately investigate the specific roles of different receptors in complex biological systems. nih.gov

Rationale for Investigating delta-Ava-pro(9)-substance P (7-11) as a Pharmacological Probe

delta-Ava-pro(9)-substance P (7-11), also known by its research code GR73632, is a synthetic C-terminal fragment analog of Substance P. nih.gov It is a heptapeptide, meaning it consists of seven amino acids. The rationale for its development and use as a pharmacological probe stems from several key characteristics that make it superior to the native Substance P for research purposes.

Firstly, delta-Ava-pro(9)-substance P (7-11) is a potent and highly selective agonist for the NK1 receptor . researchgate.net An agonist is a substance that binds to a receptor and activates it, producing a biological response. Its high selectivity means it preferentially binds to the NK1 receptor over the NK2 and NK3 receptors, allowing researchers to specifically study the consequences of NK1 receptor activation.

Secondly, this synthetic analog exhibits enhanced stability compared to the naturally occurring Substance P. researchgate.net The modifications in its structure make it more resistant to degradation by peptidases, the enzymes that break down peptides. researchgate.net This increased stability ensures a longer duration of action, which is advantageous for experimental studies.

Finally, the potency of delta-Ava-pro(9)-substance P (7-11) is significantly greater than that of Substance P. In some experimental models, it has been shown to be approximately 200 times more potent than SP in eliciting biological responses. nih.gov This high potency allows for the use of lower concentrations to achieve a maximal effect, reducing the potential for off-target effects.

These properties of high potency, selectivity, and stability make delta-Ava-pro(9)-substance P (7-11) an invaluable tool for dissecting the specific physiological and pathological roles of the NK1 receptor in various biological processes, including pain, inflammation, and gut motility. nih.govnih.gov

Interactive Data Table: Properties of delta-Ava-pro(9)-substance P (7-11)

Property Description Reference
Compound Type Synthetic heptapeptide; C-terminal analog of Substance P nih.gov
Primary Target Neurokinin-1 (NK1) Receptor Agonist researchgate.net
Potency EC50 = 2 nM in guinea pig vas deferens rndsystems.comtocris.com
Relative Potency ~200-fold more potent than Substance P in inducing behavioral responses in mice nih.gov
Selectivity High selectivity for the NK1 receptor over NK2 and NK3 receptors researchgate.net
Stability Resistant to metabolism by peptidases researchgate.net

Interactive Data Table: Research Applications of delta-Ava-pro(9)-substance P (7-11)

Research Area Experimental Model Observed Effect Reference
Nociception/Itch Intrathecal administration in mice Increased scratching, biting, and licking behaviors nih.gov
Gastrointestinal Motility Mouse and guinea pig small intestine Increased distention-induced peristalsis nih.gov
Emesis Least shrew Induction of vomiting nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H56N6O7S B160818 delta-Ava-pro(9)-substance P (7-11) CAS No. 136912-73-7

Properties

CAS No.

136912-73-7

Molecular Formula

C39H56N6O7S

Molecular Weight

753 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1

InChI Key

ZQAKFOMGNRXPNB-PMUGGPHNSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN

sequence

XFFPLM

Synonyms

delta-Ava-Pro(9)-substance P (7-11)
GR 51667
GR-51667
substance P (7-11), delta-Ava-Pro(9)-
substance P (7-11). delta-aminovalyl-Pro(9)-

Origin of Product

United States

Chemical and Structural Characterization of Delta Ava Pro 9 Substance P 7 11 and Its Analogs

Precise Nomenclature and Molecular Composition of delta-Ava-pro(9)-substance P (7-11)

The compound delta-Ava-pro(9)-substance P (7-11) is a synthetic peptidomimetic, meaning it is a molecule that mimics the structure and function of a natural peptide. Its name provides specific details about its structure. "Substance P (7-11)" refers to a C-terminal fragment of the neuropeptide Substance P, which consists of the amino acid sequence from position 7 to 11. The native SP (7-11) sequence is Phe-Phe-Gly-Leu-Met-NH₂.

The modifications in "delta-Ava-pro(9)-substance P (7-11)" are twofold:

delta-Ava : This indicates the incorporation of delta-aminovaleric acid (δ-Ava), a non-proteinogenic amino acid. drugbank.comiarc.fr δ-Ava is an amino acid with a five-carbon chain, where the amino group is on the fifth (delta) carbon atom. drugbank.comiarc.fr

pro(9) : This signifies a modification involving proline at the 9th position of the peptide sequence.

The precise structure denoted by the nomenclature can vary based on the specifics of the synthesis and the intended conformation, but it represents a deliberate alteration of the native peptide fragment to explore or enhance its properties. The molecular composition of the parent fragment, Substance P (7-11), is C₃₁H₄₄N₆O₅S with a molecular weight of 612.8 g/mol . elabscience.com The incorporation of delta-Ava and the modification at the proline residue will alter this composition.

Table 1: Molecular Details of a Related Compound

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
delta-Ava-Pro(9)-substance P (7-11)136912-73-7Data not available in search resultsData not available in search results
Substance P (7-11) (Parent Fragment)Not specifiedC31H44N6O5S612.8
delta-Aminovaleric acidNot specifiedC5H11NO2117.1463

Peptidomimetic Design Principles in the Development of Substance P Analogs

The development of Substance P analogs is rooted in the principles of peptidomimetic design, which aim to create molecules with improved properties compared to the native peptides. diva-portal.org These improvements can include enhanced stability against enzymatic degradation, better bioavailability, and increased potency and selectivity for their biological targets. diva-portal.org

A key strategy in peptidomimetic design is the substitution of natural amino acids with non-natural ones. ekb.eg This modification can introduce conformational constraints and increase resistance to proteolysis.

delta-Aminovaleric Acid (δ-Ava): As a delta-amino acid, δ-Ava provides more conformational flexibility than alpha-amino acids and can be used to mimic or induce specific secondary structures like turns and helices in peptides. nih.gov Its incorporation can alter the spacing and orientation of critical pharmacophoric groups. The use of 5-aminovaleric acid (5-Ava) has been noted in the synthesis of other complex targeting vectors, highlighting its role as a linker or spacer. researchgate.net

Other Constrained Amino Acids: Analogs of Substance P have been synthesized using other constrained amino acids like aminoisobutyric acid (Aib) and 1-aminocyclopentane carboxylic acid (Acp). nih.gov These residues restrict the available conformational space of the peptide backbone, which can help in determining the receptor-bound conformation and can lead to more potent and stable analogs. nih.gov

The stereochemistry of amino acid residues is crucial for the three-dimensional structure and function of peptides. Proline, in particular, plays a unique structural role due to its cyclic side chain, which restricts the peptide backbone. sigmaaldrich.com

Modifying proline or its stereochemistry can have significant effects:

Proline Ring Pucker: The five-membered ring of proline can adopt different puckered conformations (Cγ-exo or Cγ-endo). The specific pucker is influenced by substituents on the ring and affects the main chain torsion angles (φ, ψ, and ω). nih.gov

Cis/Trans Isomerism: The Xaa-Pro peptide bond has a relatively low energy barrier for cis/trans isomerization compared to other peptide bonds. sigmaaldrich.com Stereochemical modifications can bias this equilibrium towards either the cis or trans conformation, which is often critical for biological activity. nih.gov

Proline Analogs: The use of proline analogs, such as β-phenylproline, combines the conformational constraints of proline with the properties of other amino acids, like phenylalanine. csic.es Such modifications can fine-tune the interaction of the peptide with its receptor.

To overcome the inherent instability of the peptide bond to enzymatic hydrolysis, various non-hydrolyzable isosteres have been developed. The ketomethylene [-C(=O)CH₂-] linkage is a prominent example used in Substance P analogs. nih.govacs.org

Academic Methodologies for the Chemical Synthesis of delta-Ava-pro(9)-substance P (7-11) and Related Peptides

The synthesis of peptidomimetics like delta-Ava-pro(9)-substance P (7-11) and its analogs is typically carried out using methods developed in academic research settings.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides and their analogs. diva-portal.orgnih.gov The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of protecting groups on the amino acid side chains and termini prevents unwanted side reactions. After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. SPPS is amenable to automation and allows for the efficient synthesis of a wide variety of peptide analogs. diva-portal.org

Solution-Phase Synthesis: While less common for long peptides, solution-phase synthesis is still used, particularly for the synthesis of complex building blocks or shorter peptide fragments. This method involves carrying out the coupling reactions in a solvent, followed by purification of the product after each step.

Synthesis of Modified Residues: The synthesis of non-natural amino acids and pseudopeptide linkages requires specific organic chemistry techniques. For instance, the synthesis of a ketomethylene pseudodipeptidic unit, H(RS)Pheψ(COCH₂)GlyOH, has been accomplished using a modified Dakin-West reaction. nih.gov These specialized building blocks are then incorporated into the peptide chain using standard peptide coupling methods during SPPS or solution-phase synthesis. nih.govacs.org The coupling steps involving these modified units may have lower yields than conventional peptide couplings. acs.org

The purity and identity of the final synthesized peptides are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Receptor Interactions and Binding Affinity of Delta Ava Pro 9 Substance P 7 11

Characterization of Neurokinin 1 Receptor (NK1R) Agonism by delta-Ava-pro(9)-substance P (7-11)

Delta-Ava-pro(9)-substance P (7-11) is a potent and selective agonist for the tachykinin NK1 receptor. nih.govmedkoo.commedchemexpress.comrndsystems.com Its agonistic activity has been demonstrated in various in vitro and in vivo models, where it effectively mimics the actions of the endogenous ligand, Substance P. nih.govmedkoo.com The structural modifications in delta-Ava-pro(9)-substance P (7-11) are designed to enhance its binding affinity and functional activity at the NK1 receptor. medkoo.com

Upon binding to the NK1 receptor, delta-Ava-pro(9)-substance P (7-11) activates Gq/11 protein-coupled signaling pathways. medkoo.com This activation leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and subsequently mobilizes intracellular calcium. medkoo.com This signaling cascade is a hallmark of NK1 receptor activation and underlies many of the physiological responses mediated by this receptor.

Studies have shown that delta-Ava-pro(9)-substance P (7-11) can be significantly more potent than Substance P in eliciting certain NK1 receptor-mediated responses. For instance, in mice, intrathecal administration of this synthetic agonist induced a characteristic behavioral syndrome of scratching, biting, and licking with approximately 200-fold greater potency than Substance P. nih.gov This potent agonism makes it a valuable tool for investigating the physiological roles of the NK1 receptor. nih.gov

Quantitative studies have confirmed the high affinity and selectivity of delta-Ava-pro(9)-substance P (7-11) for the NK1 receptor. In guinea pig vas deferens, it demonstrated a potent agonist effect with an EC50 value of 2 nM. rndsystems.com The compound's selectivity for the NK1 receptor is a key feature, distinguishing it from the native ligand, Substance P, which can also interact with other neurokinin receptor subtypes. nih.gov

Binding Affinity and Potency of delta-Ava-pro(9)-substance P (7-11) at the NK1 Receptor
PreparationParameterValueReference
Guinea Pig Vas DeferensEC502 nM rndsystems.com

Competitive binding studies are crucial for understanding the interaction of delta-Ava-pro(9)-substance P (7-11) with the NK1 receptor in the presence of its natural ligand. The behavioral responses induced by delta-Ava-pro(9)-substance P (7-11) can be inhibited by the co-administration of a non-peptide NK1 receptor antagonist, CP-96,345, but not by its inactive enantiomer, CP-96,344. nih.gov This demonstrates that the effects are specifically mediated through the NK1 receptor. Similarly, the antagonist CP-96,345 also inhibits the behavioral responses to Substance P, confirming that both ligands act on the same receptor. nih.gov

The existence of a septide-sensitive subtype of the NK1 receptor has been proposed. nih.gov In the rat urinary bladder, the non-peptide NK1 receptor antagonist RP 67580 shows a higher affinity for septide (B1681630) than for [Sar9]substance P sulfone, suggesting potential receptor subtypes or different conformational states of the receptor. nih.gov Delta-Ava-pro(9)-substance P (7-11) is considered a selective agonist for this septide-sensitive tachykinin NK1 receptor. nih.gov

Assessment of Interactions with Other Tachykinin Receptor Subtypes (NK2, NK3)

A key characteristic of delta-Ava-pro(9)-substance P (7-11) is its high selectivity for the NK1 receptor over the other tachykinin receptor subtypes, NK2 and NK3. nih.gov While Substance P can activate all three neurokinin receptors, delta-Ava-pro(9)-substance P (7-11) was designed to specifically target the NK1 receptor. nih.gov

In studies investigating emetic responses, the NK2 receptor agonist GR64349 and the NK3 receptor agonist Pro7-neurokinin B did not produce significant effects, whereas the NK1-selective agonist delta-Ava-pro(9)-substance P (7-11) induced significant emesis. nih.gov This further supports the selectivity of delta-Ava-pro(9)-substance P (7-11) for the NK1 receptor and the distinct roles of the different tachykinin receptor subtypes.

Investigation of Potential Ligand Bias at Neurokinin Receptors

The concept of ligand bias, or biased agonism, suggests that a ligand can preferentially activate certain signaling pathways over others when binding to a single receptor. Some Substance P derivatives have been shown to act as biased agonists at neuropeptide and chemokine receptors. nih.gov For instance, the compound [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P can block calcium mobilization induced by several neuropeptides while simultaneously activating other signaling pathways like the c-Jun N-terminal kinase. nih.gov This suggests that the receptor can adopt different active conformations that are coupled to distinct signaling outcomes. biorxiv.org While specific studies on ligand bias for delta-Ava-pro(9)-substance P (7-11) are not detailed in the provided context, the existence of different active states of the NK1R, an SP-selective state and a general-tachykinin state, has been proposed, which could be a basis for such biased signaling. biorxiv.org

Intracellular Signaling and Molecular Mechanisms Mediated by Delta Ava Pro 9 Substance P 7 11

Modulation of Intracellular Calcium Concentration ([Ca2+]i) Transients

A primary and rapid response to cellular stimulation by certain signaling molecules is the mobilization of intracellular calcium ([Ca2+]i), a ubiquitous second messenger. Research has demonstrated that the C-terminal fragment, substance P (7-11), is a potent inducer of [Ca2+]i transients in specific cell types.

In studies involving bovine articular chondrocytes, substance P (7-11) at concentrations greater than 1 µM was shown to cause a significant increase in intracellular calcium concentration. nih.gov This effect was specific to the (7-11) fragment, as neither the full substance P molecule nor other fragments like SP-(1-4), SP-(1-6), SP-(8-11), or SP-(9-11) elicited a similar response. nih.gov The maximal change in [Ca2+]i induced by 10 µM of substance P (7-11) was recorded to be 140 ± 30 nM, as measured by the fluorescent dye Fura-2. nih.govmedchemexpress.com This elevation of intracellular calcium is a critical upstream event that can initiate several other signaling pathways. While some studies on the full substance P molecule suggest a receptor-independent mechanism for calcium influx in T-lymphocytes, the precise mechanism for the (7-11) fragment in chondrocytes is a key area of investigation. pnas.org Furthermore, a related analog, Ava[l-Pro(9),N-MeLeu10] substance P(7-11), has been shown to increase action potential generation in smooth muscle cells, an event intrinsically linked to calcium ion dynamics. nih.gov

Table 1: Effect of Substance P Fragments on Intracellular Calcium Concentration ([Ca2+]i) in Bovine Articular Chondrocytes
CompoundConcentrationChange in [Ca2+]iReference
Substance P (7-11)10 µM140 ± 30 nM nih.gov
Intact Substance PNot specifiedNo effect nih.gov
Substance P (1-4)Not specifiedNo effect nih.gov
Substance P (1-6)Not specifiedNo effect nih.gov
Substance P (8-11)Not specifiedNo effect nih.gov
Substance P (9-11)Not specifiedNo effect nih.gov

Activation and Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK-2, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The full substance P molecule is known to activate MAPK members, particularly Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), through its interaction with the neurokinin-1 receptor (NK1R). pnas.orgabcam.com This activation is often facilitated by the formation of a scaffolding complex involving β-arrestin, which brings the components of the signaling cascade into close proximity. pnas.org

While direct studies on the specific effects of delta-Ava-pro(9)-substance P (7-11) on MAPK pathways are limited, evidence from related substance P fragments suggests a potential for interaction. For instance, the substance P analog [Arg(6), D-Trp(7,9), N(me)Phe(8)]-substance P (6-11) has been shown to stimulate c-jun-N-terminal kinase (JNK) activity in small cell lung cancer cells. This indicates that modified, shorter fragments of substance P can engage with MAPK pathways. Given that C-terminal fragments like SP(7-11) often retain biological activity, it is plausible that they can also influence MAPK signaling, potentially contributing to the regulation of cell proliferation and survival. abcam.com The metabolic breakdown of substance P can yield various fragments, each potentially activating different downstream pathways, highlighting the complexity of this signaling system. nih.gov

Influence on Prostaglandin (B15479496) E2 (PGE2) Synthesis Pathways

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. The synthesis of PGE2 is a key downstream effect observed following cellular stimulation with substance P (7-11). In cultured bovine articular chondrocytes, the application of substance P (7-11) at concentrations above 1 µM resulted in a marked increase in the production of PGE2. nih.govmedchemexpress.com

This effect was specific to the C-terminal fragment, as intact substance P and related tachykinins like neurokinin A and B did not produce the same outcome. nih.gov The induction of PGE2 synthesis is likely linked to the aforementioned increase in intracellular calcium, as calcium-dependent enzymes play a role in the arachidonic acid cascade which leads to prostaglandin production. This finding implicates substance P (7-11) as a significant factor in the inflammatory processes within joints, where the cleavage of substance P into this active fragment could perpetuate cartilage pathology. nih.gov

Effects on Matrix Metalloproteinase (e.g., Collagenase) Production and Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. researchgate.net Their activity is essential for tissue remodeling but can contribute to pathology when dysregulated. Substance P and its fragments are known to modulate the production of several MMPs.

Specifically, substance P (7-11) has been shown to increase the production of collagenase, a type of MMP, in bovine articular chondrocytes at concentrations greater than 1 µM. nih.govmedchemexpress.com This effect parallels the fragment's ability to increase intracellular calcium and PGE2, suggesting a coordinated cellular response. Studies on the full substance P molecule further support this role, demonstrating that it can significantly enhance the secretion of another MMP, gelatinase A (MMP-2), from human synovial fibroblasts. researchgate.net Research also indicates a correlation between substance P and other MMPs, such as MMP-1, MMP-9, and MMP-10, in various tissues, suggesting a broader role for substance P signaling in regulating the enzymatic environment of the extracellular matrix. tesisenred.netnih.gov

Table 2: Effects of Substance P and its Fragments on MMP Production
CompoundCell TypeMMP AffectedOutcomeReference
Substance P (7-11)Bovine Articular ChondrocytesCollagenaseIncreased production nih.govmedchemexpress.com
Substance PHuman Synovial FibroblastsGelatinase A (MMP-2)Increased secretion researchgate.net
Substance PHuman Gingival FibroblastsMMP-1, -2, -3, -7, -11Concentration-dependent increased expression nih.gov

Regulation of Tissue Inhibitor of Metalloproteinases (TIMP) Activity

The activity of MMPs is tightly controlled by endogenous proteins known as Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov The balance between MMPs and TIMPs is critical for maintaining tissue homeostasis, and a disruption in this balance can lead to excessive matrix degradation and disease.

Substance P has been shown to not only induce MMP expression but also to regulate the expression of their inhibitors. In cultured human gingival fibroblasts, substance P was found to have a significant, concentration-dependent stimulatory effect on the gene expression of TIMP-2, while the expression of TIMP-1 remained unaffected. nih.govresearchgate.net At a high concentration (10⁻⁴ m), substance P led to the greatest up-regulation of TIMP-2, alongside several MMPs. nih.gov This suggests a complex regulatory mechanism where substance P signaling can simultaneously promote both matrix-degrading enzymes and one of their key inhibitors, potentially to modulate the extent of tissue remodeling. researchgate.net This dual regulation highlights the nuanced role of substance P in controlling the delicate balance of extracellular matrix turnover.

Pharmacological Actions of Delta Ava Pro 9 Substance P 7 11 in Preclinical Models

Gastrointestinal Motility and Homeostasis

delta-Ava-pro(9)-substance P (7-11) has been shown to be a key modulator of gastrointestinal function, primarily through its interaction with NK1 receptors expressed on various cell types within the gut wall.

Effects on Intestinal Smooth Muscle Contractility and Action Potential Generation

In in-vitro studies using segments of mouse and guinea pig small intestine, activation of NK1 receptors by delta-Ava-pro(9)-substance P (7-11) on smooth muscle cells leads to a marked increase in contractile activity. nih.gov This is characterized by a prolongation of activity periods and an increase in the generation of action potentials that are superimposed on the intestinal slow wave activity. nih.gov The action potentials in visceral smooth muscle are primarily generated by the influx of calcium ions through voltage-gated calcium channels. nih.gov

Table 1: Effects of delta-Ava-pro(9)-substance P (7-11) on Intestinal Smooth Muscle

Parameter Effect Cellular Target
Contractile Activity Periods Prolongation Smooth Muscle Cells
Action Potential Generation Increased Smooth Muscle Cells

Modulation of Interstitial Cells of Cajal (ICC) Activity and Slow Wave Frequency

Interstitial Cells of Cajal (ICC) are the pacemaker cells of the gastrointestinal tract, responsible for generating the rhythmic electrical slow waves that set the frequency of gut contractions. nih.gov delta-Ava-pro(9)-substance P (7-11) directly influences ICC activity through NK1 receptor activation. This interaction results in an increased frequency of the slow waves. nih.gov Furthermore, an increase in slow wave amplitude has been observed, which is thought to be a consequence of enhanced cell-to-cell coupling within the ICC network. nih.gov

Table 2: Modulation of Interstitial Cells of Cajal (ICC) by delta-Ava-pro(9)-substance P (7-11)

Parameter Effect Cellular Target
Slow Wave Frequency Increase Interstitial Cells of Cajal
Slow Wave Amplitude Increase Interstitial Cells of Cajal

Impact on Distention-Induced Peristaltic Reflexes

The peristaltic reflex is a critical component of gut motility, responsible for the propulsion of luminal contents. This reflex is triggered by mechanical distention of the intestinal wall. Studies have demonstrated that delta-Ava-pro(9)-substance P (7-11) significantly enhances distention-induced peristalsis. nih.gov By acting on both smooth muscle cells and Interstitial Cells of Cajal, the compound increases the force and frequency of the propagating rings of circular muscle contraction that characterize the peristaltic wave. nih.gov

Neurobehavioral and Central Nervous System (CNS) Modulation

The central actions of delta-Ava-pro(9)-substance P (7-11) are mediated by NK1 receptors within the brain and spinal cord, influencing a range of behaviors and neuronal pathways.

Influence on Locomotor Activity and Exploratory Behavior

The administration of delta-Ava-pro(9)-substance P (7-11) has been shown to influence locomotor activity, although these effects appear to be dependent on the site of administration within the central nervous system. When administered into the intra-ventral tegmental area (VTA), this peptide results in an increase in locomotor activity. sigmaaldrich.com However, when infused into the median raphe nucleus of rats, it has been observed to have little effect on motor activity. nih.gov

In addition to general locomotor activity, intrathecal injection of delta-Ava-pro(9)-substance P (7-11) in mice elicits a distinct behavioral syndrome consisting of scratching, biting, and licking. nih.gov In gerbils, intracerebroventricular infusion induces a repetitive hind foot tapping response, which is considered a stereotypical behavior pattern. mdpi.comnih.gov These findings suggest an influence on sensory processing and motor programming at the spinal and supraspinal levels.

Modulation of Mesolimbic and Nigro-striatal Dopaminergic Pathways

There is evidence to suggest that delta-Ava-pro(9)-substance P (7-11) can modulate the activity of key dopaminergic pathways in the brain. The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to structures like the nucleus accumbens, is crucial for reward, motivation, and locomotion. wikipedia.org Stimulation of this pathway by the NK-1 agonist GR73632 has been shown to increase locomotor activity. science.gov This elevated motor response is accompanied by a corresponding increase in dopamine turnover in the terminal fields of this pathway. science.gov The nigrostriatal pathway, which projects from the substantia nigra to the striatum, is primarily involved in the control of movement. wikipedia.org

Table 3: CNS Effects of delta-Ava-pro(9)-substance P (7-11) Administration

CNS Region of Administration Observed Behavioral Effect
Intra-Ventral Tegmental Area (VTA) Increased locomotor activity
Median Raphe Nucleus Little effect on motor activity
Intrathecal (Spinal) Scratching, biting, and licking behaviors
Intracerebroventricular Repetitive hind foot tapping (in gerbils)

Effects on Aggression and Social Interaction in Animal Models

The direct effects of delta-Ava-pro(9)-substance P (7-11) on aggression have not been extensively detailed, however, studies on Substance P (SP) and related agonists provide insight into their influence on social and aversive behaviors. The social dynamics within animal groups, such as the establishment of dominance hierarchies, can be a source of chronic stress and influence aggressive behaviors. neuroscigroup.us In male mice, aggression is often linked to struggles for social dominance. neuroscigroup.us

Research into the behavioral effects of SP and its fragments shows that when administered intrathecally to mice, SP and its C-terminal fragments can cause aversive behaviors such as scratching, licking, and biting. nih.gov Furthermore, the NK1 receptor agonist GR73632, a synonym for delta-Ava-pro(9)-substance P (7-11), has been shown to induce distress vocalizations in guinea pig pups following maternal separation, indicating a role in social distress signaling. researchgate.net These findings suggest that activation of the NK1 receptor pathway, for which delta-Ava-pro(9)-substance P (7-11) is a selective agonist, is involved in processing and responding to stressful and aversive social stimuli.

Role in Inflammatory and Tissue Remodeling Processes

The compound and its parent molecules are significantly implicated in inflammatory processes, particularly those affecting joint tissues.

Substance P and its metabolites are found in elevated concentrations in inflamed joints and are thought to contribute to joint pathology. nih.gov The C-terminal pentapeptide of SP, SP(7-11), which constitutes the core sequence of delta-Ava-pro(9)-substance P (7-11), has been shown to be biologically active in bovine articular chondrocyte cultures. nih.govnih.gov Unlike intact SP, the SP(7-11) fragment directly stimulates these cells, leading to increased production of prostaglandin (B15479496) E2 and collagenase, two key mediators of inflammation and cartilage degradation. nih.gov This action is accompanied by an increase in the concentration of intracellular calcium. nih.gov

In chondrocytes derived from patients with osteoarthritis (OA), SP has been shown to induce inflammatory mediators, inhibit the expression of chondrogenic markers, and promote programmed cell death (apoptosis) and senescence. frontiersin.org The culture environment also plays a role; culturing chondrocytes in a 3D environment was found to generally repress the expression of genes for the ADAM (a disintegrin and metalloproteinase) family of proteinases compared to standard 2D culture. dovepress.com

Table 1: Effects of Substance P Fragments on Articular Chondrocytes
Compound/FragmentEffectAffected Molecules/ProcessesCell ModelReference
SP(7-11)Increased ProductionProstaglandin E2, CollagenaseBovine Articular Chondrocytes nih.gov
SP(7-11)Increased ConcentrationIntracellular CalciumBovine Articular Chondrocytes nih.gov
Substance P (intact)Induction/PromotionInflammatory mediators, Apoptosis, SenescenceHuman Osteoarthritic Chondrocytes frontiersin.org
Substance P (intact)InhibitionChondrogenic markersHuman Osteoarthritic Chondrocytes frontiersin.org

The role of Substance P extends from cellular effects to direct involvement in animal models of inflammatory joint disease. It is hypothesized that the SP metabolite, SP(7-11), is directly involved in the pathogenesis of these conditions. nih.gov

In a murine model of arthritis induced by Complete Freund's Adjuvant (CFA), SP was shown to play a role in neurogenic inflammation. nih.gov While SP alone caused acute plasma extravasation (leakage of plasma from blood vessels), its effects were more pronounced in an already inflamed joint. nih.gov The injection of SP into a CFA-pretreated knee joint significantly enhanced both plasma extravasation and knee swelling. nih.gov These findings indicate that SP, acting via the NK1 receptor, can modulate vascular tone and permeability, particularly in the context of pre-existing inflammation. nih.gov

Anti-proliferative and Cytostatic Effects on Specific Tumor Cell Lines (In Vitro Studies)

The Substance P/NK1 receptor system is a recognized pathway in tumor biology. However, its activation typically promotes, rather than inhibits, cell growth. SP itself is considered to have a mitogenic (growth-promoting) effect in many types of cancer cells. nih.govejmo.org Consequently, research into cancer therapeutics has focused on blocking this pathway.

Studies have demonstrated that NK1 receptor antagonists possess anti-proliferative and cytostatic activity against various tumor cell lines. For example, the peptide antagonist [D-Pro2, D-Trp7,9]-Substance P was able to decrease proliferation in some cancer cell lines at high concentrations. nih.gov Another antagonist, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P, was shown to reversibly inhibit the growth of small cell lung cancer (SCLC) cells in vitro. nih.gov This same antagonist also induced apoptosis (programmed cell death) in both small cell and non-small cell lung cancer cells. nih.gov These findings highlight the therapeutic potential of blocking the NK1 receptor, which delta-Ava-pro(9)-substance P (7-11) activates.

In line with the anti-proliferative effects observed, NK1 receptor antagonists have been shown to inhibit DNA synthesis and the ability of cancer cells to form colonies. The antagonist [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P was found to inhibit DNA synthesis in murine Swiss 3T3 cells. nih.gov It also caused a dose-dependent inhibition of colony formation in SCLC and squamous lung carcinoma cell lines. psu.edu These inhibitory effects underscore the role of the SP/NK1R pathway in sustaining tumor cell proliferation and survival, which is targeted by antagonist compounds. nih.govpsu.edu

Table 2: Effects of NK1 Receptor Antagonists on Cancer Cell Lines (In Vitro)
Antagonist CompoundEffectCell Line(s)Reference
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance PInhibition of growthSmall Cell Lung Cancer (SCLC) nih.gov
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance PInduction of apoptosisSCLC and Non-SCLC nih.gov
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance PInhibition of DNA synthesisMurine Swiss 3T3 cells nih.gov
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance PInhibition of colony formationSCLC, Squamous Lung Carcinoma psu.edu
[D-Pro2, D-Trp7,9]-Substance PDecreased proliferation (at high concentration)Various cancer cell lines nih.gov

Examination of Selectivity against Normal Cell Growth

The selectivity of a potential anti-cancer agent is a critical determinant of its therapeutic index, signifying its ability to preferentially target cancer cells while sparing normal, healthy cells. For delta-Ava-pro(9)-substance P (7-11), also known as GR73632, preclinical investigations into its effects on normal cell proliferation have been limited and have not demonstrated a selective anti-proliferative profile against cancerous cells.

One study investigating the role of substance P in the intestinal radiation response found that GR73632 did not have an influence on the proliferation of normal intestinal crypt cells in rats. This suggests that at the concentrations tested, the compound does not interfere with the normal cell turnover in this tissue.

Conversely, research on skin cells has indicated that GR73632 can stimulate the proliferation of normal human keratinocytes. This proliferative effect on normal epithelial cells is contrary to the desired anti-proliferative action against cancer cells and suggests a potential for unwanted cellular growth in non-target tissues. The study highlighted that both substance P and another neuropeptide, CGRP, stimulated cellular proliferation in a concentration-dependent manner in a keratinocyte cell line. nih.gov

It is important to note that while the overexpression of the neurokinin-1 receptor (NK1R), the target of delta-Ava-pro(9)-substance P (7-11), is a feature of many cancer types, its presence on various normal cells complicates the achievement of selective anti-cancer activity with NK1R agonists. For instance, another substance P analogue, [D-Pro2, D-Trp7,9]-Substance P, was found to have weak and non-selective anti-proliferative effects when tested against a panel of five cancer cell lines and three normal cell lines. This underscores the challenge in developing substance P-based therapies that can effectively and safely distinguish between malignant and non-malignant cells.

Currently, there is a lack of comprehensive preclinical studies that directly compare the cytotoxic or anti-proliferative effects of delta-Ava-pro(9)-substance P (7-11) on a range of cancer cell lines versus a corresponding panel of normal cell lines. Such comparative data is essential for determining the selectivity and therapeutic potential of this compound. Without this information, a clear understanding of its safety and efficacy as a selective anti-cancer agent remains elusive.

Due to the absence of direct comparative studies on the effect of delta-Ava-pro(9)-substance P (7-11) on both normal and cancer cell lines, a data table for selectivity cannot be generated at this time.

Methodological Approaches in Researching Delta Ava Pro 9 Substance P 7 11

Advanced In Vitro Cell Culture Models

To dissect the molecular interactions and cellular responses initiated by delta-Ava-pro(9)-substance P (7-11), researchers employ a range of advanced in vitro cell culture models. These controlled environments allow for precise manipulation and measurement of cellular events following compound administration.

Primary Cell Cultures: While not explicitly detailed in the provided search results for delta-Ava-pro(9)-substance P (7-11), the use of primary cell cultures, such as neurons or smooth muscle cells isolated directly from tissues, is a standard approach in pharmacology to study the effects of compounds on native cells in a controlled setting.

Immortalized Cell Lines: Studies on related compounds have utilized immortalized cell lines like Chinese hamster ovary (CHO) cells. researchgate.net These cells can be genetically engineered to express specific receptors, such as the gerbil NK1 receptor, providing a consistent and reproducible system to study ligand binding and functional responses like intracellular calcium mobilization. researchgate.net Similarly, human prostate cancer cell lines, PC-3 (GRPr-positive) and LNCaP (PSMA-positive), have been used in binding assays for dual-targeting ligands that include a substance P analog component. researchgate.net

Genetically Engineered Cells: A powerful tool in studying delta-Ava-pro(9)-substance P (7-11) involves the use of genetically engineered cells. For instance, CHO cells expressing cloned gerbil NK1 and NK3 receptors have been used to assess the selectivity and potency of various tachykinin receptor ligands. researchgate.net This approach allows researchers to isolate the activity of a specific receptor subtype and quantify the compound's effect, such as its ability to induce increases in intracellular calcium. researchgate.net

Ex Vivo Organ Bath and Tissue Preparations

Ex vivo organ bath and tissue preparations are crucial for understanding the physiological effects of delta-Ava-pro(9)-substance P (7-11) on intact tissues. These methods bridge the gap between in vitro cellular assays and in vivo animal studies.

Guinea Pig Ileum: The guinea pig ileum is a classic preparation in pharmacology for studying gastrointestinal motility and neurotransmission. nih.govwho.int It contains both NK1 and NK3 tachykinin receptors. researchgate.net Studies have shown that delta-Ava-pro(9)-substance P (7-11) (also known as GR73632) is a potent agonist at NK1 receptors in this tissue. nih.govresearchgate.net The preparation is used to measure muscle contractions in response to the compound, providing insights into its effects on gut motor activity. nih.govnih.govresearchgate.net delta-Ava-pro(9)-substance P (7-11) has been shown to increase distention-induced peristalsis in the guinea pig small intestine through the activation of NK1 receptors on smooth muscle cells and interstitial cells of Cajal. nih.govresearchgate.net

Mouse Small Intestine: Similar to the guinea pig ileum, the mouse small intestine is used to investigate the effects of delta-Ava-pro(9)-substance P (7-11) on intestinal peristalsis. nih.govresearchgate.net Research has demonstrated that this compound enhances propulsive peristaltic activity in the mouse jejunum by acting on NK1 receptors. nih.govresearchgate.net This activation leads to a prolongation of activity periods and increased action potential generation on smooth muscle cells, as well as an increased frequency of slow waves originating from interstitial cells of Cajal. nih.govresearchgate.netresearchgate.net

Table 1: Effects of delta-Ava-pro(9)-substance P (7-11) on Ex Vivo Preparations

Tissue Preparation Animal Model Observed Effect Receptor Involved
Small Intestine Guinea Pig, Mouse Increased distention-induced peristalsis NK1
Ileum Guinea Pig Contraction NK1
Jejunum Mouse Increased propulsive peristaltic activity NK1

Diverse Animal Models for Preclinical Behavioral and Physiological Studies

To understand the systemic effects and potential therapeutic relevance of delta-Ava-pro(9)-substance P (7-11), researchers utilize a variety of animal models. These models allow for the investigation of complex physiological and behavioral responses.

Mice: Mice are frequently used to study the in vivo effects of delta-Ava-pro(9)-substance P (7-11), particularly in the context of gastrointestinal function. nih.govresearchgate.net Studies in mice have shown that activation of NK1 receptors by this compound significantly increases propulsive peristaltic contractile activity. nih.govresearchgate.net Furthermore, mouse models are used in studies of pain and inflammation, where substance P and its agonists are known to play a role. eur.nl Transgenic mouse models have also been instrumental in exploring the broader functional roles of substance P and its receptors. nih.gov

Guinea Pigs: Guinea pigs are a valuable model for studying the effects of tachykinin receptor ligands. nih.govnih.govresearchgate.net They have been used to investigate the bronchoconstrictor effects of NK1 agonists and the role of substance P in cochlear neurotransmission. researchgate.netnih.gov The guinea pig ileum preparation is a cornerstone for assessing the contractile activity of compounds like delta-Ava-pro(9)-substance P (7-11). nih.govnih.govresearchgate.net

Shrews: The least shrew serves as a rapid and selective screening model for the antiemetic potential of substance P and NK1 receptor antagonists. nih.gov Although the direct use of delta-Ava-pro(9)-substance P (7-11) was not the primary focus of the cited study, the model is highly relevant for investigating compounds that interact with the NK1 receptor, which is implicated in emesis. nih.gov

Table 2: Summary of Animal Models and Research Focus

Animal Model Research Focus Key Findings Related to NK1 Agonists
Mice Gastrointestinal motility, pain, inflammation NK1 receptor activation enhances peristalsis.
Guinea Pigs Gastrointestinal motility, respiratory and auditory function NK1 agonists cause bronchoconstriction and modulate cochlear potentials.
Shrews Emesis NK1 receptor activation is involved in the emetic reflex.

Electrophysiological Techniques for Assessing Cellular and Tissue Responsiveness

Electrophysiological techniques are employed to directly measure the changes in electrical properties of cells and tissues in response to delta-Ava-pro(9)-substance P (7-11). These methods provide real-time information about ion channel activity and neuronal signaling.

In studies of the guinea pig submucous plexus, intracellular recordings have been used to examine the effects of substance P and its analogs on neuronal excitability. nih.gov Substance P was found to depolarize all submucosal neurons by decreasing the resting potassium conductance. nih.gov In the context of the small intestine of mice and guinea pigs, electrophysiological recordings have shown that activation of NK1 receptors by delta-Ava-pro(9)-substance P (7-11) leads to an increase in action potential generation superimposed on intestinal slow waves. nih.govresearchgate.net This technique is critical for understanding how the compound modulates the electrical activity that underlies muscle contraction and peristalsis.

Biochemical and Molecular Assays for Signaling Pathway Analysis

To elucidate the intracellular signaling cascades activated by delta-Ava-pro(9)-substance P (7-11) upon binding to the NK1 receptor, a variety of biochemical and molecular assays are utilized.

Calcium Mobilization Assays: A key signaling event following NK1 receptor activation is the mobilization of intracellular calcium. nih.gov Assays using fluorescent calcium indicators, such as Fura-2, can measure the increase in intracellular calcium concentration in response to compounds like substance P fragments. watsonbio.com This type of assay has been performed in Chinese hamster ovary cells expressing cloned gerbil NK1 receptors to study the effects of selective agonists. researchgate.net

Enzyme Activity Measurements: The signaling pathways initiated by NK1 receptor activation can lead to changes in the activity of various enzymes. While specific enzyme activity measurements for delta-Ava-pro(9)-substance P (7-11) were not detailed in the search results, it is known that substance P signaling can involve the activation of protein kinase C (PKC) and protein kinase A (PKA). nih.gov

Gene Expression Profiling: To investigate the broader impact of delta-Ava-pro(9)-substance P (7-11) on cellular function, gene expression profiling techniques can be employed. These methods, such as RT-PCR, can detect changes in the messenger RNA (mRNA) levels of specific genes. For instance, RT-PCR has been used to demonstrate the expression of SP receptor mRNA and the mRNAs for the two precursors of SP, beta and gamma-preprotachykinin-A, in mouse intestinal T lymphocytes. nih.gov

Broader Context and Future Research Directions

Insights into Neuropeptide Metabolism and the Role of delta-Ava-pro(9)-substance P (7-11) as a Stable Analog

Neuropeptides, such as the undecapeptide Substance P (SP), are crucial signaling molecules in the nervous system, but their therapeutic and investigational utility is often hampered by rapid metabolic degradation. The biological activity of SP is terminated by enzymatic hydrolysis, a process that occurs at the plasma membrane of synaptosomes and involves several classes of peptidases and proteases nih.gov. This rapid inactivation necessitates the development of metabolically stable analogs for research and potential clinical applications.

The creation of enzyme-resistant analogs is a key strategy to prolong the biological activity of peptides researchgate.net. delta-Ava-pro(9)-substance P (7-11) is a synthetic analog of the C-terminal fragment of Substance P. Its structure incorporates modifications designed to increase stability against enzymatic cleavage. The inclusion of delta-aminovaleric acid (Ava), a non-proteinogenic amino acid, and the modification at the proline-9 position are intended to protect peptide bonds that are typically vulnerable to degradation.

A structurally similar and widely studied compound, GR 73632 (Ava[l-Pro(9),N-MeLeu10] substance P(7-11)), serves as a prime example of such a stabilized analog nih.govresearchgate.net. By resisting rapid breakdown, these analogs can induce sustained activation of their target receptors, such as the neurokinin-1 (NK1) receptor. This stability makes them invaluable tools for elucidating the prolonged physiological roles of neuropeptide systems, such as their influence on gut motility, which might be obscured when using the rapidly metabolized native peptides nih.govresearchgate.net. The design of such analogs provides critical insights into the structure-activity relationships that govern neuropeptide metabolism and signaling.

Opportunities for Novel Peptide Engineering and Medicinal Chemistry Approaches for Substance P Analogs

The development of Substance P analogs has been a fertile ground for peptide engineering and medicinal chemistry, aiming to create molecules with enhanced stability, selectivity, and specific agonist or antagonist profiles. A variety of strategies have been employed to modify the native SP sequence.

One common approach is the substitution with D-amino acids . Replacing the naturally occurring L-amino acids with their D-isomers can confer resistance to proteolysis and alter the peptide's conformation, leading to changes in receptor binding and signaling nih.govmdpi.com. This strategy has successfully produced both agonist and antagonist analogs of Substance P nih.gov.

Another key strategy is peptide truncation . Since the C-terminal region of Substance P is crucial for its activity, truncated analogs like the hexapeptide SP(6-11) have been developed ku.dkbiorxiv.org. These shorter peptides can retain biological activity and sometimes exhibit biased signaling properties, providing more specific pharmacological tools biorxiv.org.

Finally, high-throughput synthesis methods, such as the multipin technique, allow for the rapid creation and screening of large libraries of analogs, accelerating the discovery of compounds with desired properties nih.gov. These diverse engineering approaches continue to provide novel chemical probes and potential therapeutic leads.

Advanced Investigations into Receptor Bias and Ligand-Receptor Dynamics for Related Peptides

The concept of receptor bias, or functional selectivity, has profound implications for drug discovery, and the Substance P-NK1 receptor system is a key model for its study. Biased signaling occurs when different agonists, acting on the same receptor, stabilize distinct receptor conformations that preferentially activate specific downstream signaling pathways over others nih.govdntb.gov.ua. The NK1 receptor, a G protein-coupled receptor (GPCR), can signal through multiple pathways, primarily via Gq proteins (leading to inositol (B14025) phosphate (B84403) accumulation) and Gs proteins (leading to cAMP production) biorxiv.org.

Substance P itself appears to favor the Gs pathway at the NK1 receptor, whereas other endogenous ligands like Neurokinin A (NKA) preferentially activate the Gq pathway when acting on the same receptor ku.dkbiorxiv.org. This demonstrates that the native biological system is tuned for biased responses. Engineered analogs have further illuminated this phenomenon. For instance, the truncated analog SP(6-11) has been identified as a Gq-biased agonist biorxiv.org. Some synthetic analogs have even been shown to act as an agonist for one pathway (e.g., phospholipase C, downstream of Gq) while simultaneously acting as an antagonist for another (e.g., adenylate cyclase, downstream of Gs) nih.gov.

Cryo-electron microscopy (cryo-EM) structures of the NK1 receptor in complex with SP and biased agonists have provided unprecedented insight into the molecular basis of this phenomenon. These studies reveal that interactions between the N-terminal region of the peptide ligand and the extracellular loops of the receptor are critical for potent Gs signaling biorxiv.org. Ligands lacking these interactions, such as SP(6-11), are more flexible within the binding pocket, leading to a bias away from Gs and toward Gq activation biorxiv.org. Molecular dynamics simulations complement these structural studies by showing how these superficial contacts can restrict the peptide's flexibility and regulate G protein signaling selectivity biorxiv.orgnih.gov. Understanding these ligand-receptor dynamics is crucial for designing next-generation therapeutics with optimized signaling profiles to maximize efficacy and minimize side effects mdpi.com.

Applications of delta-Ava-pro(9)-substance P (7-11) in Preclinical Disease Modeling and Mechanistic Studies

Stable analogs of Substance P, including delta-Ava-pro(9)-substance P (7-11) and the closely related compound GR 73632, are powerful tools in preclinical research, enabling detailed investigation of the roles of the NK1 receptor in various physiological and pathological processes. One of the most prominent areas of application is in the study of gastrointestinal (GI) motility nih.govresearchgate.net.

In preclinical models using isolated small intestine from mice and guinea pigs, GR 73632 has been instrumental in clarifying the excitatory role of NK1 receptor activation in peristalsis nih.govresearchgate.net. Distention of the intestine in these models induces rhythmic waves of muscle contraction that propel contents forward nih.gov. Application of GR 73632 was shown to markedly increase this propulsive activity by:

Prolonging the duration of peristaltic motor activity periods.

Increasing the generation of action potentials in smooth muscle cells.

Increasing the frequency of intestinal slow waves through activation of NK1 receptors on interstitial cells of Cajal (the pacemakers of the gut) nih.govresearchgate.net.

These mechanistic studies, made possible by the use of a stable agonist, demonstrated that NK1 receptor activation plays a significant role in the normal physiological generation of peristaltic patterns nih.gov.

Beyond gut motility, SP analogs are widely used in animal models to investigate other processes where tachykinins are implicated. These include models of chronic pain, inflammation, and psychiatric conditions like anxiety and depression mdpi.com. The ability to administer a stable analog allows researchers to probe the long-term consequences of sustained NK1 receptor activation in these disease models, providing valuable insights into their underlying pathophysiology mdpi.com.

Model SystemAnalog UsedKey FindingReference
Mouse/Guinea Pig Small Intestine (in vitro)GR 73632Activation of NK1 receptors on smooth muscle and interstitial cells of Cajal increases propulsive peristaltic activity. nih.govresearchgate.net
Mouse Brain (in vivo microinjections)Substance PAdministration into the periaqueductal gray produced anxiogenic effects, while NK1 antagonists produced anxiolytic effects. mdpi.com
Mouse Chronic Stress ModelN/A (genetic knockout)Mice lacking the gene for Substance P were less prone to developing symptoms of depression and anxiety. mdpi.com

Integration with Systems Biology and Computational Approaches for Peptide Design and Prediction of Activity

The design and optimization of peptide analogs like delta-Ava-pro(9)-substance P (7-11) are increasingly supported by the integration of computational biology and systems pharmacology. These approaches provide powerful tools to predict peptide behavior, understand complex biological interactions, and guide rational drug design, complementing traditional experimental methods frontiersin.org.

Computational Modeling and Simulation are at the forefront of this integration.

Molecular Docking: This technique is used to predict the preferred binding orientation of a peptide analog within the receptor's binding site. For example, docking has been used to analyze the binding characteristics of novel SP analogs to the MRGPRX2 receptor, which is involved in pseudo-allergic reactions rsc.org.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic movements of atoms and molecules over time. They have been crucial in understanding how different SP analogs can stabilize distinct conformations of the NK1 receptor, thereby explaining the phenomenon of biased signaling biorxiv.orgnih.gov. These simulations can reveal how ligand flexibility and interactions with receptor extracellular loops influence G-protein selectivity biorxiv.org.

Quantitative Structure-Activity Relationship (QSAR) analysis is another vital computational tool. By analyzing large datasets of peptide analogs and their corresponding biological activities, QSAR models can be built to identify the key structural features that determine a peptide's affinity and efficacy. This approach was successfully applied to a library of 512 SP stereoisomers to create a predictive model for binding to the NK1 receptor nih.gov.

Q & A

Q. What frameworks ensure ethical rigor in animal studies involving this peptide?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
  • Pre-register protocols (e.g., OSF, ClinicalTrials.gov ).
  • Use humane endpoints (e.g., maximum tumor size, distress scoring).
  • Include sham-operated controls in pain studies.
  • Report attrition rates and exclusion criteria transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.